

Domatinostat Tosylate: A Technical Guide to its Role in Epigenetic Modulation

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Compound of Interest		
Compound Name:	Domatinostat tosylate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat tosylate (also known as 4SC-202) is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs) with additional activity against lysine-specific demethylase 1 (LSD1).[1][2][3] This dual-targeting mechanism positions it as a compelling agent in the field of epigenetic modulation for oncology and other therapeutic areas. By altering the acetylation and methylation status of histones and other proteins, domatinostat can induce chromatin remodeling, leading to the expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4][5] This technical guide provides an in-depth overview of domatinostat's mechanism of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes associated signaling pathways.

Mechanism of Action: Dual Epigenetic Modulation

Domatinostat's primary mechanism of action is the selective inhibition of class I HDAC enzymes: HDAC1, HDAC2, and HDAC3.[1][2] These enzymes are crucial for removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, domatinostat promotes histone hyperacetylation, which in turn relaxes chromatin and allows for the transcription of genes that can suppress tumor growth.[4]



In addition to its HDAC inhibitory activity, domatinostat also targets lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][6] The inhibition of LSD1 further contributes to a more open chromatin state and the activation of tumor-suppressing genes. This dual inhibitory profile suggests a synergistic potential for anti-cancer activity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of **domatinostat tosylate** from various studies.

Table 1: In Vitro Inhibitory Activity of Domatinostat

Target	IC50 (μM)	Cell Line/Assay Condition	Reference
HDAC1	1.20	Cell-free assay	[1][2][3]
HDAC2	1.12	Cell-free assay	[1][2][3]
HDAC3	0.57	Cell-free assay	[1][2][3]
Histone H3 Hyperacetylation (EC50)	1.1	HeLa cells	[3]

Table 2: Anti-proliferative Activity of Domatinostat in Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Reference
Epithelial and Mesenchymal UC cell lines	Urothelial Carcinoma	0.15 - 0.51	[1]
Various Human Cancer Cell Lines (mean)	Various	0.7	[3]
CRL-2105	-	0.17	[3]
MyLa	-	0.19	[3]
CRL-8294	-	0.26	[3]

Table 3: Clinical Pharmacokinetics and Efficacy of Domatinostat



Parameter	Value	Clinical Trial Details	Reference
Recommended Phase II Dose (Monotherapy)	400 mg Total Daily Dose (200 mg BID, 14 days on, 7 days off)	Phase I, advanced hematological malignancies	[7][8]
Recommended Phase II Dose (Combination with Avelumab)	200 mg BD	Phase II, advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma	[9][10]
Objective Response Rate (ORR) in Oesophagogastric Adenocarcinoma (in combination with avelumab)	22.2%	Phase II, EMERGE trial	[9][10]
Complete Response (CR)	1 patient	Phase I, advanced hematological malignancies	[7]
Partial Response (PR)	1 patient	Phase I, advanced hematological malignancies	[7]
Stable Disease (SD)	18 patients	Phase I, advanced hematological malignancies	[7]

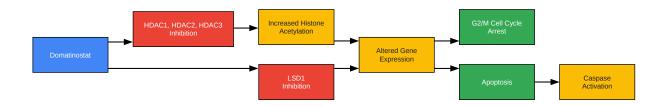
Signaling Pathways and Cellular Effects

Domatinostat impacts several key signaling pathways and cellular processes, ultimately leading to anti-tumor effects.

Cell Cycle Arrest and Apoptosis



Domatinostat has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][5] The induction of apoptosis is mediated through the activation of the caspase pathway, as evidenced by increased levels of cleaved caspase 3 and cleaved PARP. [6][11]



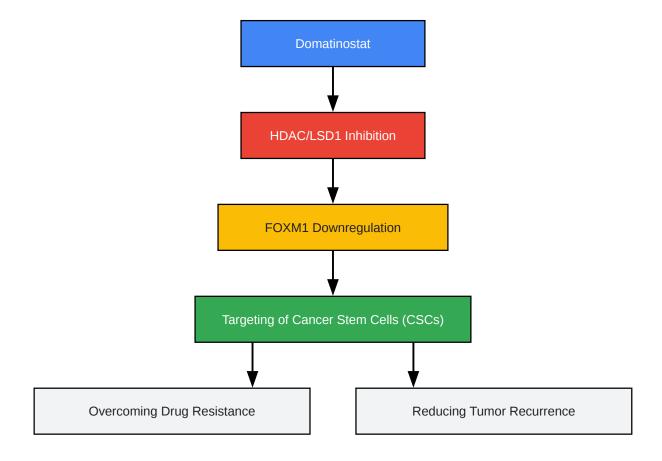
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Figure 1: Domatinostat's induction of G2/M arrest and apoptosis.

Modulation of Cancer Stem Cells and Key Transcription Factors

Preclinical studies have demonstrated that domatinostat can preferentially target cancer stem cells (CSCs).[6][11][12] This effect may be mediated, in part, by the downregulation of the transcription factor FOXM1, which is known to play a critical role in pancreatic cancer and other malignancies.[12] By targeting the CSC population, domatinostat may help to overcome drug resistance and reduce tumor recurrence.[12]





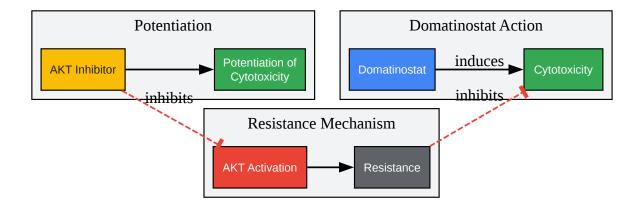
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Figure 2: Domatinostat's targeting of cancer stem cells via FOXM1.

Interaction with the AKT Signaling Pathway

Activation of the AKT signaling pathway has been identified as a potential resistance mechanism to domatinostat.[1] Inhibition of AKT, either through specific inhibitors or serum starvation, can potentiate the cytotoxic effects of domatinostat in cancer cells.[1]





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Figure 3: Interaction of domatinostat with the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of domatinostat.

HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods.[13][14][15] [16]

Objective: To determine the in vitro inhibitory activity of domatinostat against specific HDAC isoforms.

Materials:

- Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
- HDAC assay buffer
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Developer solution (containing a protease and Trichostatin A as a stop reagent)

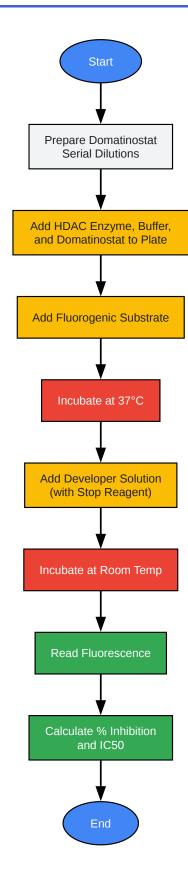


- **Domatinostat tosylate** serial dilutions
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

- Prepare serial dilutions of domatinostat in HDAC assay buffer.
- In a 96-well plate, add the HDAC enzyme, assay buffer, and the domatinostat dilution (or vehicle control).
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding the developer solution.
- Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence using a microplate reader.
- Calculate the percent inhibition for each domatinostat concentration and determine the IC50 value.





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Figure 4: Workflow for a fluorometric HDAC activity assay.



Western Blot for Histone Acetylation

This protocol is based on standard Western blotting procedures.[17][18][19]

Objective: To assess the effect of domatinostat on the acetylation status of histones in cultured cells.

Materials:

- Cancer cell line of interest
- Domatinostat tosylate
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to desired confluency and treat with various concentrations of domatinostat or vehicle for a specified time.
- Harvest and lyse the cells in lysis buffer.



- · Quantify protein concentration.
- Denature protein samples and separate them by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Wash the membrane again and apply the chemiluminescent substrate.
- · Capture the signal using an imaging system.
- Quantify band intensities and normalize the acetyl-histone signal to the total histone or loading control signal.

Cell Viability Assay (e.g., MTT or AlamarBlue)

This protocol is a standard method for assessing cell proliferation and cytotoxicity.[20][21]

Objective: To determine the anti-proliferative effect of domatinostat on cancer cells.

Materials:

- Cancer cell line of interest
- Domatinostat tosylate serial dilutions
- 96-well clear microplates
- MTT reagent or AlamarBlue reagent
- Solubilization solution (for MTT assay)
- Microplate reader (absorbance for MTT, fluorescence for AlamarBlue)



Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of domatinostat or vehicle control.
- Incubate for a specified period (e.g., 72 hours).
- Add the MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.
- If using MTT, add the solubilization solution.
- Read the absorbance or fluorescence using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Domatinostat tosylate is a promising epigenetic modulator with a dual mechanism of action targeting both class I HDACs and LSD1. Its ability to induce cell cycle arrest, apoptosis, and preferentially target cancer stem cells underscores its potential as a therapeutic agent in oncology. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its synergistic effects with other anticancer agents and its role in modulating the tumor microenvironment will be crucial in fully elucidating its therapeutic potential.

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